REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:13]#[N:14])=[CH:10][NH:11][CH:12]=2)=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:17]I>C1C=CC=CC=1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:17][N:11]1[CH:12]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[C:9]([C:13]#[N:14])=[CH:10]1 |f:1.2,5.6|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CNC1)C#N
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 3 hours at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted twice with diethyl ether
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Type
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WASH
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Details
|
The combined organic layers were washed with aqueous hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
|
water, dried
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C(=C1)C1=CC=C(C=C1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |